

Independent Review of ARC-12 Clinical Trial Data: A Comparative Analysis

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Compound of Interest

Compound Name: ARC12

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An independent review of the ARC-12 clinical trial, a Phase 1/1b study evaluating the safety and tolerability of the anti-TIGIT antibody AB308 in combination with the anti-PD-1 antibody zimberelimab, reveals promising preliminary anti-tumor activity in various advanced malignancies. While detailed quantitative data from the ARC-12 trial remains limited in the public domain, this guide synthesizes available information and provides a comparative analysis against standard-of-care treatments for the cancers studied in the trial's expansion cohorts.

The ARC-12 study (NCT04772989) was designed as a dose-escalation and dose-expansion trial to assess the safety, tolerability, pharmacokinetics, and anti-tumor activity of the AB308 and zimberelimab combination.[1] The primary endpoints focused on safety and tolerability, with secondary endpoints including objective response rate (ORR) and other efficacy measures.[1]

Efficacy and Safety Data Summary

While a comprehensive, peer-reviewed publication of the ARC-12 trial data is not yet available, preliminary findings suggest clinical activity. One source reported an objective response rate of 11% for non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC), and 21% for gastric or gastroesophageal junction (GEJ) cancers.[2] These outcomes were reportedly more favorable in patients with high PD-L1 expression.[2]

For a more detailed, albeit indirect, comparison, data from other clinical trials by Arcus Biosciences involving a similar anti-TIGIT (domvanalimab) and anti-PD-1 (zimberelimab)

combination are presented below alongside standard-of-care data for relevant cancer types.

Comparative Efficacy Data

Cancer Type	Treatment	Trial Name (if applicable)	Objective Response Rate (ORR)	Median Progression-Free Survival (PFS)	Median Overall Survival (OS)
Advanced NSCLC (PD-L1 high)	Domvanalima b + Zimberelimab	ARC-10	Not Reached (Combination Arm)	Not explicitly stated	Not Reached (Combination Arm)
Pembrolizumab (Standard of Care)	KEYNOTE-024	44.8%	10.3 months	30.0 months	
Advanced Gastric/GEJ Cancer	Domvanalima b + Zimberelimab + Chemotherapy	EDGE-Gastric	57% (overall)	12.9 months	26.7 months ^{[3][4]}
Nivolumab + Chemotherapy (Standard of Care)	CheckMate-649	47% (CPS ≥5)	8.3 months	14.4 months	
Advanced Melanoma	Ipilimumab + Nivolumab (Standard of Care)	CheckMate-067	58%	11.5 months	Not Reached (72% at 5 years)
Advanced Cervical Cancer	Pembrolizumab + Chemotherapy (Standard of Care)	KEYNOTE-826	68% (CPS ≥1)	10.4 months	24.4 months
Relapsed/Refractory DLBCL	CAR T-cell Therapy (e.g., Axi-cel)	ZUMA-1	83%	5.9 months	Not Reached (5-year OS: 42.6%)

	(Standard of Care)				
Relapsed/Refractory Multiple Myeloma	Daratumumab + Pomalidomide + Dexamethasone (Standard of Care)	APOLLO	29%	12.4 months	Not Reached

Comparative Safety Data (Grade ≥3 Treatment-Related Adverse Events)

Cancer Type	Treatment	Trial Name (if applicable)	Key Grade ≥3 TRAEs and Incidence
Advanced NSCLC (PD-L1 high)	Domvanalimab + Zimberelimab	ARC-10	21.1% (overall)
Pembrolizumab (Standard of Care)	KEYNOTE-024	26.6%	
Advanced Gastric/GEJ Cancer	Domvanalimab + Zimberelimab + Chemotherapy	EDGE-Gastric	Generally well-tolerated, consistent with individual drug profiles.[5] Infusion-related reactions (mostly chemo-related): 19.5%.[5]
Nivolumab + Chemotherapy (Standard of Care)	CheckMate-649	47%	
Advanced Melanoma	Ipilimumab + Nivolumab (Standard of Care)	CheckMate-067	59%
Advanced Cervical Cancer	Pembrolizumab + Chemotherapy (Standard of Care)	KEYNOTE-826	68%
Relapsed/Refractory DLBCL	CAR T-cell Therapy (e.g., Axi-cel) (Standard of Care)	ZUMA-1	Cytokine Release Syndrome: 11%, Neurologic Events: 32%
Relapsed/Refractory Multiple Myeloma	Daratumumab + Pomalidomide + Dexamethasone (Standard of Care)	APOLLO	Neutropenia: 68%, Anemia: 23%, Thrombocytopenia: 18%

Experimental Protocols

ARC-12 Trial Methodology

The ARC-12 trial is a Phase 1/1b, multicenter, open-label study.[\[1\]](#)[\[6\]](#)

- **Dose Escalation:** This phase aimed to determine the recommended Phase 2 dose of AB308 in combination with zimberelimab. Patients with various advanced solid tumors were enrolled.
- **Dose Expansion:** This phase enrolled patients into specific cohorts based on cancer type to further evaluate the safety and efficacy of the combination at the determined dose. Expansion cohorts included non-small cell lung cancer (NSCLC), melanoma, cervical cancer, multiple myeloma, diffuse large B-cell lymphoma (DLBCL), and gastric/gastroesophageal junction (GEJ) cancer.[\[1\]](#)

Key Inclusion Criteria:

- Adults with a pathologically confirmed diagnosis of a specified advanced malignancy.
- Have received and progressed on or been intolerant to standard-of-care therapies.
- ECOG performance status of 0 or 1.

Key Exclusion Criteria:

- Prior treatment with an anti-TIGIT or anti-PD-1/PD-L1 therapy (depending on the specific cohort).
- Active autoimmune disease requiring systemic treatment.

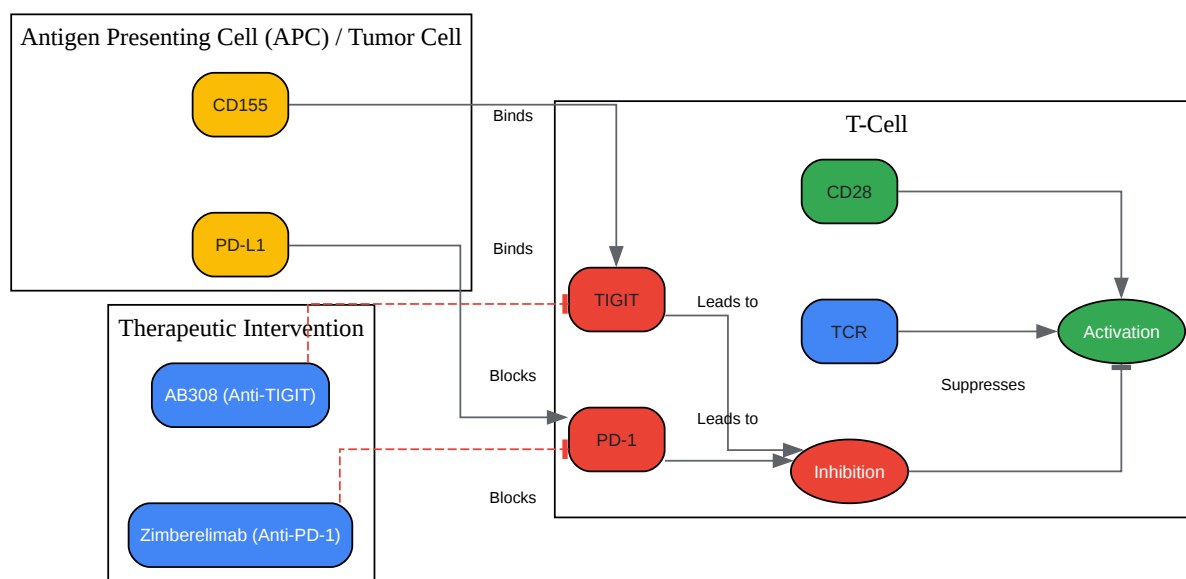
Treatment Administration:

- AB308 and zimberelimab were administered intravenously.

Visualizations

TIGIT and PD-1 Signaling Pathways

The combination of AB308 and zimberelimab targets two key inhibitory pathways in the anti-tumor immune response: TIGIT and PD-1.

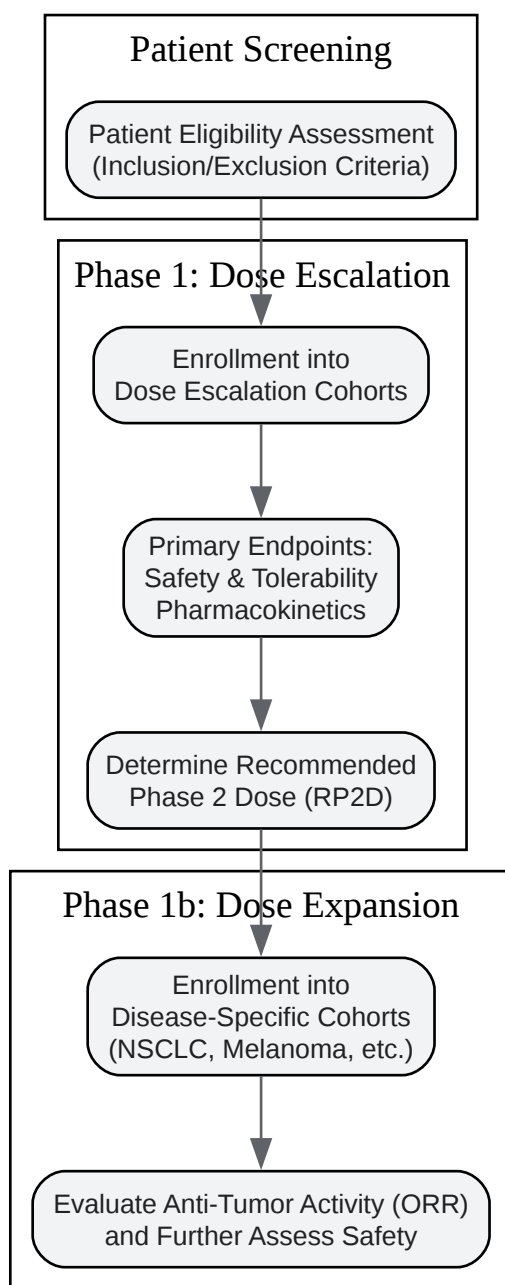


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Caption: Dual blockade of TIGIT and PD-1 pathways to enhance T-cell activation.

ARC-12 Experimental Workflow

The workflow of the ARC-12 clinical trial followed a standard design for early-phase oncology studies.



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Caption: Workflow of the ARC-12 Phase 1/1b clinical trial.

In conclusion, while definitive quantitative data from the ARC-12 trial is awaited, the combination of an anti-TIGIT and an anti-PD-1 antibody holds promise in treating various advanced cancers. The available data from similar combination studies by the same sponsor suggest a potential for improved efficacy over existing standards of care, particularly in

gastric/GEJ cancers. Further results from ongoing and future studies are necessary to fully elucidate the clinical benefit of this therapeutic approach.

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